molecular formula C10H8BrNO B1330039 4-Bromo-N-(prop-2-yn-1-yl)benzamide CAS No. 82225-32-9

4-Bromo-N-(prop-2-yn-1-yl)benzamide

Cat. No. B1330039
CAS RN: 82225-32-9
M. Wt: 238.08 g/mol
InChI Key: PIBNSCVOQQZLNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted benzamide derivatives is well-documented in the provided papers. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analogue is reported with good yields and characterized spectroscopically . Similarly, the synthesis of a novel hydrazone Schiff base compound, 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, is achieved through condensation reactions . These methods could potentially be adapted for the synthesis of "4-Bromo-N-(prop-2-yn-1-yl)benzamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide is determined from single-crystal X-ray diffraction data, revealing a strong intramolecular hydrogen bond . The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is also established by single-crystal X-ray diffraction analysis . These studies provide insights into the molecular geometry and intermolecular interactions of bromo-substituted benzamides.

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromo-substituted benzamide derivatives. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives are synthesized from reactions involving aldol condensation . Additionally, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves elimination, reduction, and bromination reactions . These reactions highlight the reactivity of the bromo group in benzamide derivatives and its utility in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzamides are extensively studied. The crystal packing, vibrational spectroscopy, and electronic properties of these compounds are analyzed using various spectroscopic methods and theoretical calculations . The supramolecular packing array of 2-bromo-N-(2,4-difluorobenzyl)benzamide involves hydrogen bonds and C-Br...π intermolecular interactions . The characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives provides additional information on the coordination chemistry of these compounds .

Scientific Research Applications

1. Pharmacology and Clinical Practice

The clinical practice of bronchoscopy requires patient comfort, physician's ease of execution, and minimal risk. Topical anesthesia, analgesia, and sedation are suggested to enhance patient tolerance and satisfaction. The proper agents used in this context are vital for safety and effectiveness. Lidocaine, benzodiazepines, opiates, and Propofol are among the agents used, each with specific benefits and roles in ensuring a successful procedure (Wahidi et al., 2011).

2. Hedgehog Pathway Inhibition in Cancer Treatment

Vismodegib, an oral inhibitor of the Hedgehog pathway, is approved by the FDA for treating advanced basal cell carcinoma. It inhibits tumor proliferation by targeting this pathway and is a revolutionary step in cancer treatment. This drug's development, pharmacology, efficacy, and safety showcase its significance in the realm of targeted cancer therapy (Cirrone & Harris, 2012).

3. Potential Role in Psychopharmacology

The discovery of GHB receptors and their involvement in diseases like schizophrenia has opened new avenues in psychopharmacology. Benzamide antipsychotic drugs, due to their affinity for GHB receptors, present a potential pathway for therapeutic effects. This highlights the intricate interplay between receptor activity and psychiatric conditions, paving the way for novel treatment strategies (Siembida & Karakuła, 2018).

4. Environmental Toxicology

Studies on compounds like benzophenone-3 (BP-3) shed light on the reproductive toxicity of certain chemicals used in everyday products. BP-3's endocrine-disrupting effects and their implications on human and animal health underline the importance of understanding and monitoring environmental toxins. This knowledge is crucial for policy-making and ensuring public health safety (Ghazipura et al., 2017).

5. Anesthetic Applications

The anesthetic propofol and its prodrug, fospropofol, demonstrate the significance of formulation and drug design in clinical practice. Fospropofol's pharmacokinetics, drug safety, and side effects highlight the ongoing advancements in anesthetic agents, aiming to improve patient experience and outcomes (Fechner et al., 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBNSCVOQQZLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002566
Record name 4-Bromo-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(prop-2-yn-1-yl)benzamide

CAS RN

82225-32-9
Record name Benzamide, 4-bromo-N-2-propyn-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromobenzyl chloride (4.39 g, 20 mmol) in 40 mL dichloromethane at 0° C., propargylamine (1.10 g, 20 mmol) was added, followed by triethylamine (4.05 g, 40 mmol). The mixture was stirred at room temperature for 40 minutes. 150 mL ethyl acetate was added and filtered. The filtrate was washed with 2×40 mL water and 40 mL brine, dried and concentrated to give 4-Bromo-N-(2-propynyl) benzamide. 4-Bromo-N-(2-propynyl) benzamide was added into ice cooled 47 mL concentrated sulfuric acid. The reaction was stirred at 5°-10° C. for 3 hours and at room temperature overnight. The mixture was poured into 500 mL ice water, neutralized with sodium carbonate to pH 8 and extracted with 3×250 mL ethyl acetate. The combined organic extracts were washed with 200 mL water and 100 mL brine, dried and concentrated to afford compound A (4.5 g, 95%) as a light yellow solid.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 4-bromobenzoyl chloride (4.39 g, 20 mmol) in 40 mL dichloromethane at 0° C., propargylamine (1.10 g, 20 mmol) was added, followed by triethylamine (4.05 g, 40 mmol). The mixture was stirred at room temperature for 40 minutes. 150 mL ethyl acetate was added and filtered. The filtrate was washed with 2×40 mL water and 40 mL brine, dried and concentrated to give 4-Bromo-N-(2-propynyl)benzamide. 4-Bromo-N-(2-propynyl)benzamide was added into ice cooled 47 mL concentrated sulfuric acid. The reaction was stirred at 5°-10° C. for 3 hours and at room temperature overnight. The mixture was poured into 500 mL ice water, neutralized with sodium carbonate to pH 8 and extracted with 3×250 mL ethyl acetate. The combined organic extracts were washed with 200 mL water and 100 mL brine, dried and concentrated to afford compound A (4.5 g, 95%) as a light yellow solid.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RL Melen, MM Hansmann, AJ Lough… - … A European Journal, 2013 - Wiley Online Library
A series of propargyl amides were prepared and their reactions with the Lewis acidic compound B(C 6 F 5 ) 3 were investigated. These reactions were shown to afford novel …
C Pizzo, SG Mahler - The Journal of Organic Chemistry, 2014 - ACS Publications
Herein, we describe an approach toward selenazole preparation based on the cycloisomerization of propargyl selenoamides. The selenoamides were synthesized in situ using the …
Number of citations: 26 pubs.acs.org
JQ Zhuang, YQ Guo, CL Deng… - The Journal of Organic …, 2023 - ACS Publications
A tetramethylammonium iodide (TBAI)-mediated cyclization and methylsulfonylation of propargylic amides enabled by dimethyl sulfite as a SO 2 surrogate and methyl source have been …
Number of citations: 1 pubs.acs.org
N Jankowski - 2023 - 129.217.131.68
Die zielgerichtete Entwicklung Metall-freier Reaktionen, um damit Übergangsmetalle in chemischen Prozessen zu substituieren, ist Thema aktueller Forschung. Dies hat den …
Number of citations: 0 129.217.131.68

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